6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound that has garnered attention in the field of medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 300.314 g/mol. The compound is typically characterized by a purity level of around 95%.
This compound is classified under pyranones, which are cyclic compounds containing a six-membered ring with one oxygen atom and one carbonyl group. The presence of a pyridine moiety and an azetidine ring further enhances its structural complexity, suggesting potential biological activities that warrant investigation.
The synthesis of 6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves several steps, typically beginning with the formation of the pyranone core.
Methods:
The technical details of these reactions would require careful optimization of reaction conditions, including temperature, solvent choice, and catalysts, to ensure high yields and purity.
The molecular structure of 6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one can be represented using various structural descriptors:
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CN=CC=C3
IAZPYKFPKQXQLG-UHFFFAOYSA-N
These notations provide insight into the arrangement of atoms within the molecule, highlighting functional groups such as the carbonyl (C=O), ether (C-O), and heterocycles (pyridine and azetidine).
The compound features:
6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one may participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions would involve mechanistic studies to understand the pathways and intermediates formed during these transformations.
The mechanism of action for 6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one is not fully elucidated but can be hypothesized based on its structure:
Further studies would be necessary to detail these interactions and quantify their effects on biological systems.
The physical properties include:
Chemical properties involve:
Relevant data might include:
These properties are crucial for understanding how the compound behaves under various conditions, impacting its usability in research applications.
6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one has potential applications in scientific research, particularly in medicinal chemistry:
Research into this compound's specific applications is ongoing, with potential implications in therapeutic areas such as oncology or neurology based on its complex structure and presumed bioactivity.
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5